N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a methylpropanamide group. Its chemical formula is C14H22N2O2.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)15(18)16-10-13(17(3)4)12-8-6-7-9-14(12)19-5/h6-9,11,13H,10H2,1-5H3,(H,16,18) |
InChI Key |
OXLSCKVEOCWIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CC=C1OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid, dimethylamine, and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Commonly, the reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Catalysts and Solvents: Catalysts such as triethylamine and solvents like dichloromethane are often used to facilitate the reaction and improve yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the cAMP pathway or the MAPK pathway, leading to various cellular responses.
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N-(2-dimethylaminoethyl)acrylamide, 2-(dimethylamino)ethyl methacrylate.
Comparison: Unlike its analogs, this compound possesses a methoxyphenyl group, which imparts distinct chemical properties and biological activities. This structural difference enhances its solubility, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
